N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a pyrimidoindole moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide typically involves multiple steps. One common approach starts with the preparation of the 8-methyl-5H-pyrimido[5,4-b]indole core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the thioacetamide linkage through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-methyl-5H-pyrimido[5,4-b]indole: Shares the pyrimidoindole core but lacks the thioacetamide linkage.
N-(3-chlorophenyl)-5,6-bis(4-methoxyphenyl)-4,6-dioxohexanamide: Contains a chlorophenyl group but has a different core structure.
N-(3-chlorophenyl)-3,5-dinitrobenzamide: Another chlorophenyl derivative with distinct functional groups.
Uniqueness
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is unique due to its combination of a chlorophenyl group, a pyrimidoindole core, and a thioacetamide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C19H13ClN6O3S2
Molecular Weight: 472.9 g/mol
CAS Number: 1115896-28-0
Property | Value |
---|---|
Molecular Formula | C19H13ClN6O3S2 |
Molecular Weight | 472.9 g/mol |
CAS Number | 1115896-28-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit critical enzymes involved in cellular processes, such as:
- DNA gyrase inhibitors: These compounds have shown IC50 values ranging from 12.27 to 31.64 μM, indicating their potential in disrupting bacterial DNA replication.
- Dihydrofolate reductase (DHFR) inhibitors: With IC50 values between 0.52 and 2.67 μM, these compounds can impede folate metabolism in pathogens, which is crucial for their growth and survival .
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties of this compound against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several tested pathogens.
- Minimum Bactericidal Concentration (MBC): The compound showed bactericidal activity with MBC values correlating closely with MIC values.
- Biofilm Inhibition: It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Cytotoxicity and Safety Profile
Safety assessments indicate that this compound has a low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting minimal toxicity to red blood cells. Furthermore, cytotoxicity tests revealed IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- Antitumor Activity: Research has indicated that related compounds exhibit selective cytotoxicity against various human tumor cell lines such as KB, DLD, and HepG2/A2 cells. The structure and activity relationship (SAR) studies suggest that modifications to the pyrimidine structure can enhance antitumor efficacy .
- Synergistic Effects: The compound has been noted for its synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs and enhancing their overall effectiveness against resistant strains .
Properties
CAS No. |
1115896-28-0 |
---|---|
Molecular Formula |
C19H13ClN6O3S2 |
Molecular Weight |
472.92 |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN6O3S2/c1-28-13-5-4-10(7-12(13)20)26-18(27)11-8-21-24-16(11)23-19(26)31-9-15-22-17(25-29-15)14-3-2-6-30-14/h2-8H,9H2,1H3,(H,21,24) |
InChI Key |
IPWAQMFKFBBHKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CS5)Cl |
solubility |
not available |
Origin of Product |
United States |
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